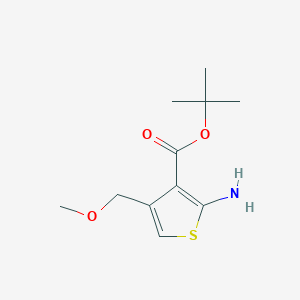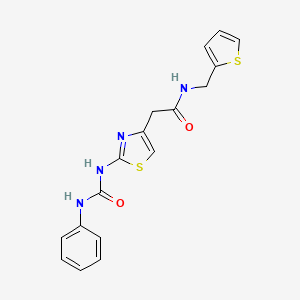![molecular formula C11H11FN2O2 B2625347 N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide CAS No. 2093480-90-9](/img/structure/B2625347.png)
N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide, also known as CFM-2, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent. CFM-2 is a member of the benzamide class of compounds, which have been shown to have a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide is not fully understood, but it is believed to involve the modulation of ion channels in the nervous system. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. This inhibition leads to a reduction in pain perception, making this compound a potential therapeutic agent for the treatment of neuropathic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a highly toxic compound that requires specialized handling and disposal procedures. Additionally, this compound has a short half-life in vivo, which limits its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the potential of this compound as a treatment for other conditions, such as cancer and inflammatory diseases. Finally, the development of new delivery methods for this compound may improve its pharmacokinetic properties and increase its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties in preclinical studies. The mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of ion channels in the nervous system. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of this compound, including the development of more potent and selective analogs, investigation of its potential as a treatment for other conditions, and the development of new delivery methods.
Métodos De Síntesis
The synthesis of N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide involves a series of chemical reactions that start with the synthesis of 2-fluoro-4-methoxybenzoic acid. This is followed by the preparation of the amide intermediate, which is then reacted with cyanide to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide has been studied extensively in scientific research due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties in preclinical studies. This compound has also been investigated for its potential as a treatment for neuropathic pain, a condition that affects millions of people worldwide.
Propiedades
IUPAC Name |
N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-7(6-13)14-11(15)9-4-3-8(16-2)5-10(9)12/h3-5,7H,1-2H3,(H,14,15)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDKXOQCTZZBPG-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=C(C=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)NC(=O)C1=C(C=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1H-indol-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625268.png)
![Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2625269.png)
![4-chloro-N'-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2625272.png)
![2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2625274.png)


![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2625277.png)

![2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2625279.png)



